1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide
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Overview
Description
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperidine ring, a carboxamide group, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 2-chloro-6-fluorophenylmethanesulfonyl chloride: This intermediate can be synthesized by reacting 2-chloro-6-fluorobenzene with methanesulfonyl chloride in the presence of a suitable catalyst.
Formation of the piperidine derivative: The piperidine ring is introduced by reacting the sulfonyl chloride intermediate with piperidine under controlled conditions.
Coupling with 2,4,6-trimethylphenylamine: The final step involves coupling the piperidine derivative with 2,4,6-trimethylphenylamine to form the desired carboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Sulfoxides and sulfones: Formed during oxidation reactions.
Sulfides and thiols: Formed during reduction reactions.
Substituted derivatives: Formed during nucleophilic substitution reactions.
Scientific Research Applications
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoroanisole: Shares the chloro and fluoro substituents but lacks the piperidine and carboxamide groups.
2-Chloro-6-fluorobenzylsulfonyl chloride: Similar sulfonyl chloride group but different overall structure.
Uniqueness
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide is unique due to its combination of a piperidine ring, carboxamide group, and substituted phenyl groups.
Properties
Molecular Formula |
C22H26ClFN2O3S |
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Molecular Weight |
453.0 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H26ClFN2O3S/c1-14-11-15(2)21(16(3)12-14)25-22(27)17-7-9-26(10-8-17)30(28,29)13-18-19(23)5-4-6-20(18)24/h4-6,11-12,17H,7-10,13H2,1-3H3,(H,25,27) |
InChI Key |
CCNAHNBRLHYXOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F)C |
Origin of Product |
United States |
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